molecular formula C21H28N2O4S B5248349 N-butan-2-yl-2-(4-ethoxy-N-(4-methylphenyl)sulfonylanilino)acetamide

N-butan-2-yl-2-(4-ethoxy-N-(4-methylphenyl)sulfonylanilino)acetamide

Cat. No.: B5248349
M. Wt: 404.5 g/mol
InChI Key: LMOUERBVZMHJCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-butan-2-yl-2-(4-ethoxy-N-(4-methylphenyl)sulfonylanilino)acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a butan-2-yl group, an ethoxy group, and a sulfonylanilino moiety. Its molecular formula is C20H29N2O4S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butan-2-yl-2-(4-ethoxy-N-(4-methylphenyl)sulfonylanilino)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-ethoxyaniline with 4-methylbenzenesulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with butan-2-ylamine and acetic anhydride to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-butan-2-yl-2-(4-ethoxy-N-(4-methylphenyl)sulfonylanilino)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the ethoxy group can be replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halide substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Halogenated derivatives and substituted amines.

Scientific Research Applications

N-butan-2-yl-2-(4-ethoxy-N-(4-methylphenyl)sulfonylanilino)acetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.

    Industry: Utilized in the development of new materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of N-butan-2-yl-2-(4-ethoxy-N-(4-methylphenyl)sulfonylanilino)acetamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s sulfonyl group is crucial for its binding affinity and specificity. Additionally, it can modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-ethoxy-2-nitrophenyl)acetamide
  • N-(4-butylphenyl)-2-(4-nitrophenyl)acetamide
  • N-(4-(2-(dimethylamino)ethoxy)phenyl)acetamide

Uniqueness

N-butan-2-yl-2-(4-ethoxy-N-(4-methylphenyl)sulfonylanilino)acetamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity

Properties

IUPAC Name

N-butan-2-yl-2-(4-ethoxy-N-(4-methylphenyl)sulfonylanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O4S/c1-5-17(4)22-21(24)15-23(18-9-11-19(12-10-18)27-6-2)28(25,26)20-13-7-16(3)8-14-20/h7-14,17H,5-6,15H2,1-4H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMOUERBVZMHJCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CN(C1=CC=C(C=C1)OCC)S(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.